molecular formula C5HCl3F2N2 B12066804 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine

Cat. No.: B12066804
M. Wt: 233.43 g/mol
InChI Key: YJFQVMJPIJCYMF-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C5HCl3F2N2 and a molecular weight of 233.43 g/mol . This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a pyrimidine ring, making it a highly reactive and versatile chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-(difluoromethyl)pyrimidine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and biological properties. The combination of these halogens allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C5HCl3F2N2

Molecular Weight

233.43 g/mol

IUPAC Name

2,4,6-trichloro-5-(difluoromethyl)pyrimidine

InChI

InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H

InChI Key

YJFQVMJPIJCYMF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F

Origin of Product

United States

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